molecular formula C8H7ClO3 B042347 Methyl 4-chloro-3-hydroxybenzoate CAS No. 166272-81-7

Methyl 4-chloro-3-hydroxybenzoate

Cat. No. B042347
M. Wt: 186.59 g/mol
InChI Key: JTYWGSFSTNIJTA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxybenzoate is a chemical compound that belongs to the class of organic compounds known as hydroxybenzoates. These are benzoates in which the benzoate group is substituted with a hydroxyl group. It's structurally related to methyl paraben (methyl 4-hydroxybenzoate), a compound widely used as a preservative in cosmetics, drugs, and foods due to its antimicrobial properties. The introduction of a chlorine atom into the structure can significantly alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chlorinated analogues of hydroxybenzoic acid derivatives, including methyl 4-chloro-3-hydroxybenzoate, involves selective chlorination reactions. For instance, N-Chlorosuccinimide can selectively monochlorinate specific positions on the benzene ring of related substrates, while other methods may include perchlorination followed by hydrolysis and regiospecific dechlorination to achieve the desired chloro-substituted product (Becker, 1984).

Molecular Structure Analysis

The molecular structure of methyl 4-chloro-3-hydroxybenzoate is characterized by its crystalline form and intermolecular interactions. Studies have shown that the presence of hydroxyl and chloro groups leads to extensive hydrogen bonding, which can influence the crystal packing and stability of the compound. For example, methyl 4-hydroxybenzoate forms a 3D framework via extensive intermolecular hydrogen bonding, and similar interactions can be expected for its chlorinated analogues (Sharfalddin et al., 2020).

Scientific Research Applications

  • Antimicrobial Properties in Cosmetics and Food Preservation : Methyl 4-hydroxybenzoate, also known as methyl paraben, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Biomedical Imaging Applications : A fluorogenic chemosensor derived from methyl 4-hydroxybenzoate shows high selectivity and sensitivity towards Al3+, which can be utilized in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).

  • Neurological Research : Studies have explored the effects of methyl hydroxybenzoate and its derivatives on nerve conduction, revealing no significant impact on nerve conduction in various nerves (Nathan & Sears, 1961).

  • Antibiotic Synthesis : Methyl 3-amino-5-hydroxybenzoate, an analogue of methyl 4-chloro-3-hydroxybenzoate, is critical for synthesizing antibiotics, showcasing its role in pharmaceutical development (Becker, 1984).

  • Quality Control in Food and Cosmetics : A microemulsion electrokinetic chromatography method has been developed to determine 4-hydroxybenzoate preservatives, including methyl 4-hydroxybenzoate, in foods, cosmetics, and pharmaceuticals. This method has potential applications in routine quality control testing (Mahuzier et al., 2001).

  • Thyroid Research : Methylparaben, a food or drug preservative, has been shown to inhibit iodide organification in thyroid cells without altering iodide uptake or cyclic AMP generation (Rousset, 1981).

  • Drug Stability Studies : Research on the alkaline hydrolysis of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters indicates that drugs stored in solution may not necessarily be stabilized by freezing, impacting drug storage and stability (Shija et al., 1992).

  • Environmental Impact Assessment : Studies on parabens, including methyl paraben, in aquatic environments have highlighted their ubiquity and biodegradability, impacting our understanding of their environmental fate and behavior (Haman et al., 2015).

properties

IUPAC Name

methyl 4-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWGSFSTNIJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473735
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-hydroxybenzoate

CAS RN

166272-81-7
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Cao, J Campbell, L Liu, RP Mason… - Analytical …, 2016 - ACS Publications
… The reaction between HyCL-2, NADH, and NTR was analyzed by GC/MS, confirming the generation of 2-adamantanone (Figure S5) and methyl 4-chloro-3-hydroxybenzoate (Figure S6)…
Number of citations: 106 pubs.acs.org
NT Hatzenbuhler, R Baudy, DA Evrard… - Journal of medicinal …, 2008 - ACS Publications
Novel compounds combining a 5-HT 1A moiety (3-aminochroman scaffold) and a 5-HT transporter (indole analogues) linked through a common basic nitrogen via an alkyl chain …
Number of citations: 32 pubs.acs.org
I YAMAWAKI, SW BUKOVAC… - Chemical and …, 1994 - jstage.jst.go.jp
… Methyl 4-Chloro-3-hydroxybenzoate (8) Hydrogen chloride was bubbled into the solution of 4-chloro-3-hydroxybenzoic acid (7, 7.73 g, 0.0448 mol) in MeOH (300 ml) under ice-water …
Number of citations: 7 www.jstage.jst.go.jp
J Cao - 2018 - scholar.smu.edu
Chemiluminescence is the light production directly from a highly exothermic chemical reaction by generating electronically excited species, and the light will be generated upon …
Number of citations: 2 scholar.smu.edu
J Feierfeil - 2017 - edoc.ub.uni-muenchen.de
This Ph. D. thesis describes the synthesis of polysubstituted arenes and heteroarenes from nonaromatic precursors via a ring-opening aromatization reaction of bicyclo [3.1. 0] hexan-2-…
Number of citations: 3 edoc.ub.uni-muenchen.de

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